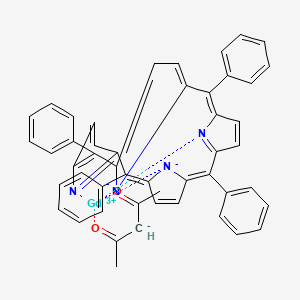
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate is a synthetic porphyrin compound that belongs to the class of metallo-porphyrins. This compound is known for its unique luminescence and photophysical properties, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate typically involves the coordination of gadolinium ions with meso-tetraphenyl porphine and 2,4-pentane dionate ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The process involves the following steps:
Preparation of meso-Tetraphenyl porphine: This is synthesized by the condensation of pyrrole with benzaldehyde in the presence of an acid catalyst.
Coordination with Gadolinium: The meso-Tetraphenyl porphine is then reacted with gadolinium chloride in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions.
Addition of 2,4-Pentane dionate: Finally, 2,4-pentane dionate is added to the reaction mixture to form the this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the 2,4-pentane dionate ligand can be replaced with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in solvents like DMF or acetonitrile under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gadolinium porphyrin oxides, while reduction can produce gadolinium porphyrin hydrides .
Applications De Recherche Scientifique
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Investigated for its potential in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials with specific luminescent properties
Mécanisme D'action
The mechanism of action of Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can interact with various biological molecules, influencing their function. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gd(III) meso-Tetraphenyl porphine acetate
- Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate
Uniqueness
Gd(III) meso-Tetraphenyl porphine 2,4-pentane dionate is unique due to its specific combination of ligands, which confer distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced luminescence and stability, making it particularly suitable for applications in imaging and therapy .
Propriétés
Formule moléculaire |
C49H35GdN4O2 |
|---|---|
Poids moléculaire |
869.1 g/mol |
Nom IUPAC |
gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.C5H7O2.Gd/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-4(6)3-5(2)7;/h1-28H;3H,1-2H3;/q-2;-1;+3 |
Clé InChI |
XUZXSZUPRDXHOD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Gd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


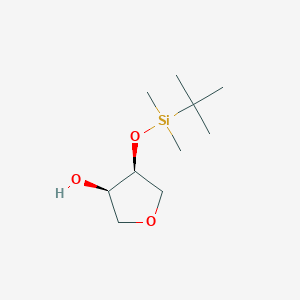

![(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)

![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
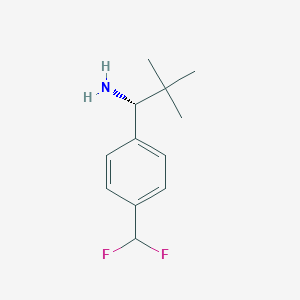
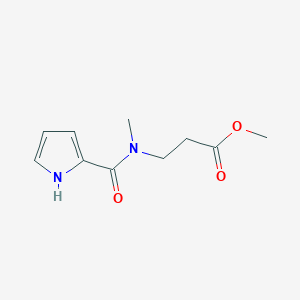
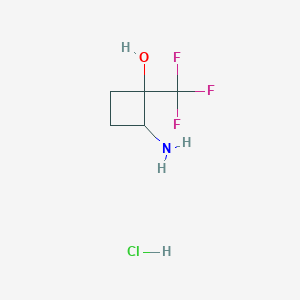
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
![4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine](/img/structure/B15225955.png)
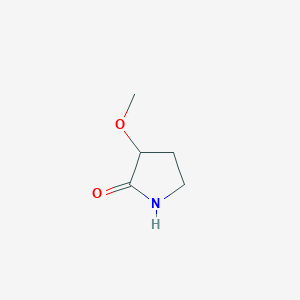
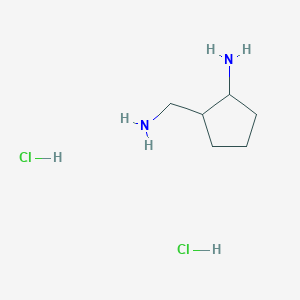
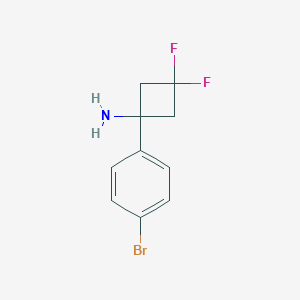
![6-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15225985.png)
